Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyrazolo[1,5-a]pyridine core.
Properties
IUPAC Name |
ethyl 5-[(2-bromobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-2-24-17(23)13-10-19-21-8-7-11(9-15(13)21)20-16(22)12-5-3-4-6-14(12)18/h3-10H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNVMKDEQLWSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Keto Esters
The pyrazolo[1,5-a]pyridine scaffold is typically constructed via acid-catalyzed cyclocondensation. For example, 5-amino-1H-pyrazole derivatives react with β-keto esters like ethyl acetoacetate in acetic acid under reflux to form the bicyclic system.
- Combine 5-aminopyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in glacial acetic acid.
- Reflux at 120°C for 6–8 hours.
- Cool, pour into ice-water, and neutralize with NaHCO₃.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (yield: 75–90%).
This method installs the ethyl carboxylate at position 3 and a reactive amino group at position 5, critical for subsequent functionalization.
Introduction of the 2-Bromobenzamido Group
Acylation of 5-Aminopyrazolo[1,5-a]Pyridine-3-Carboxylate
The 5-amino intermediate undergoes acylation with 2-bromobenzoyl chloride in the presence of a base:
- Dissolve ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in anhydrous THF.
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Slowly add 2-bromobenzoyl chloride (1.2 equiv) and stir at room temperature for 12 hours.
- Quench with water, extract with dichloromethane, and purify via recrystallization (yield: 80–85%).
Key Considerations :
- Solvent : THF or dichloromethane ensures solubility of both reactants.
- Base : Triethylamine or DMAP neutralizes HCl generated during acylation.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
Alternative Synthetic Routes
Halogenation Followed by Buchwald-Hartwig Amination
For substrates with a halogen at position 5, palladium-catalyzed amination introduces the amino group:
- Treat ethyl pyrazolo[1,5-a]pyridine-3-carboxylate with NBS (N-bromosuccinimide) in CCl₄ under light (yield: 70%).
- React ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate with NH₃ in the presence of Pd₂(dba)₃ and Xantphos (yield: 65%).
Step 3: Acylation (as in Section 3.1).
One-Pot Cyclization-Acylation Strategy
A streamlined approach combines cyclocondensation and acylation in a single reactor:
- Perform cyclocondensation of 5-aminopyrazole and ethyl acetoacetate in acetic acid.
- Without isolating the intermediate, add 2-bromobenzoyl chloride and triethylamine directly to the reaction mixture.
- Stir at 80°C for 24 hours (total yield: 60–70%).
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Optimization Opportunities
Regioselectivity in Cyclocondensation
Competing pathways may yield regioisomers. Using H₂SO₄ as a catalyst in acetic acid enhances selectivity for the 5-amino product.
Stability of the 5-Amino Intermediate
The free amine is prone to oxidation. In situ acylation or protection with Boc groups mitigates degradation.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd catalysts with CuI in amination steps reduces costs while maintaining yields (~60%).
Solvent Recycling
Ethanol and THF are recovered via distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug development, particularly for its anticancer and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific photophysical properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of signal transduction pathways and interference with cellular processes .
Comparison with Similar Compounds
Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives and pyrazolo[1,5-a]pyrimidine compounds. Similar compounds include:
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific bromobenzamido substitution, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula: C13H12BrN3O3
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include an organic solvent like dichloromethane at room temperature.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| Ethyl 5-(4-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate | A549 (Lung Cancer) | 12 | Inhibition of PI3K/Akt signaling pathway |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell signaling pathways. Studies suggest that it may inhibit key enzymes such as cyclin-dependent kinases (CDKs), leading to disrupted cell cycle progression.
Case Studies
Case Study 1: In Vivo Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the in vivo efficacy of this compound in mouse models bearing xenograft tumors. The compound demonstrated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications on the benzamide moiety significantly affect the anticancer potency of pyrazolo[1,5-a]pyridines. Substituents on the aromatic ring were found to enhance binding affinity to target proteins involved in tumor growth.
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogues
| Substituent | Target Enzyme (IC, nM) | Cancer Cell Line Inhibition (%) |
|---|---|---|
| 2-Bromobenzamido | 85 (PI3Kα) | 72 (MCF-7) |
| 3-Trifluoromethyl | 42 (PI3Kα) | 88 (HeLa) |
| 4-Methoxy | 120 (PI3Kα) | 58 (A549) |
| Data adapted from enzymatic and cellular assays . |
Advanced: What in vitro and in vivo models are suitable for studying this compound’s mechanism of action?
- In Vitro :
- Kinase Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- In Vivo :
Advanced: How can researchers resolve discrepancies in biological activity across different studies?
- Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1–100 µM) and exposure times (24–72 hours) .
- Cell Line Authentication : Use STR profiling to confirm genetic stability of cancer cell lines .
- Positive Controls : Include reference inhibitors (e.g., Wortmannin for PI3K assays) to validate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
